A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure
The benzofuran nucleus is a cornerstone in the architecture of biologically active molecules. As a heterocyclic system found in numerous natural products and synthetic compounds, it commands significant attention in medicinal chemistry and materials science.[1][2] The inherent structural rigidity and electronic properties of the benzofuran core make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4]
This guide focuses on a specific, targeted derivative: Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate . This molecule is functionalized with three key groups, each poised to modulate its physicochemical and biological profile:
-
A bromine atom at the C5 position: Halogenation is a well-established strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.
-
A methoxy group at the C6 position: This electron-donating group can influence the electronic landscape of the aromatic system and participate in hydrogen bonding.
-
An ethyl ester at the C2 position: This group serves as a versatile chemical handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore.
This document provides a comprehensive overview of the molecular structure, a detailed protocol for its rational synthesis, methods for its structural characterization, and an exploration of its potential therapeutic applications based on the established activities of structurally related compounds.
Molecular Structure and Physicochemical Properties
Chemical Structure
The formal IUPAC name for the target compound is ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate. Its core consists of a bicyclic system where a furan ring is fused to a benzene ring.
Note: DOT language has limitations in rendering precise chemical structures. The above script provides a schematic representation. For an accurate depiction, see the 2D chemical structure image.

Figure 1: 2D Structure of the title compound.
Physicochemical Data Summary
A summary of the key physicochemical properties for the target compound is presented below. These values are critical for experimental design, including solvent selection, dosage calculations, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO₄ | Calculated |
| Molecular Weight | 315.12 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted: White to off-white solid | Inferred from analogues[5] |
| Solubility | Predicted: Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Sparingly soluble in alcohols; Insoluble in water. | Inferred from analogues |
| XlogP | ~3.5-4.0 | Predicted (based on similar structures) |
Synthesis and Purification
Retrosynthetic Analysis
The synthesis of substituted benzofuran-2-carboxylates is well-documented. A robust and common strategy involves the reaction between a substituted salicylaldehyde and an α-halo ester derivative, often under basic conditions. This approach provides a direct and efficient route to the desired heterocyclic core. The retrosynthesis for the target compound logically disconnects at the furan ring C-O and C-C bonds, leading back to commercially accessible or readily synthesizable starting materials.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthesis Workflow
The forward synthesis is an intramolecular cyclization reaction. The process begins with the deprotonation of the phenolic hydroxyl on the salicylaldehyde derivative by a weak base. The resulting phenoxide acts as a nucleophile, attacking the α-carbon of the haloacetate, followed by an intramolecular condensation and dehydration to form the stable benzofuran ring.
Caption: Step-by-step synthesis and purification workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[6][7][8]
Materials and Reagents:
-
4-Bromo-5-methoxy-2-hydroxybenzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-methoxy-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the aldehyde).
-
Reagent Addition: Add ethyl bromoacetate (1.2 eq) to the mixture dropwise at room temperature.
-
Causality Insight: Potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group, which is more acidic than an alcoholic hydroxyl. The resulting phenoxide is the active nucleophile required for the subsequent Williamson ether synthesis-type reaction. Using an excess of base ensures complete deprotonation and drives the reaction forward.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is often sufficient) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Causality Insight: The organic product has low solubility in water but high solubility in ethyl acetate. This partitioning allows for its separation from the inorganic salts (KBr, excess K₂CO₃) and the polar DMF solvent, which remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate.
Structural Elucidation and Characterization
Confirmation of the synthesized structure is paramount and is achieved through a combination of spectroscopic techniques. Below are the predicted data based on known values for similar benzofuran structures.[5][9][10]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.6-7.8 (s, 1H, Ar-H), ~7.3-7.5 (s, 1H, Ar-H), ~7.2-7.4 (s, 1H, Furan-H), ~4.4 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C=O), ~155-158 (Ar C-O), ~145-150 (Ar C-O), ~125-130 (Ar C-H), ~115-120 (Ar C-Br), ~110-115 (Ar C-H), ~105-110 (Furan C-H), ~62 (-OCH₂CH₃), ~56 (-OCH₃), ~14 (-OCH₂CH₃). |
| Mass Spec (ESI-MS) | m/z: Calculated for [M+H]⁺: 314.99, 316.99. The presence of two peaks of nearly equal intensity separated by 2 Da is the characteristic isotopic signature of a monobrominated compound. |
| IR (KBr) | ν (cm⁻¹): ~2980 (C-H aliphatic), ~1720-1735 (C=O ester stretch), ~1600, ~1480 (C=C aromatic), ~1250-1280 (C-O-C asymmetric stretch), ~1100-1150 (C-O-C symmetric stretch). |
Biological Context and Therapeutic Potential
While direct biological data for the title compound is not widely published, a robust hypothesis for its potential can be formulated based on extensive research into its structural class.
Anticancer and Cytotoxic Potential
Many halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[5][11] The presence of a bromine atom, as in the title compound, is often associated with enhanced activity. This enhancement may be attributed to increased lipophilicity, facilitating cell membrane passage, or participation in specific halogen bonding interactions with target proteins. Studies on related compounds have shown activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines.[5]
Antimicrobial and Antifungal Activity
The benzofuran scaffold is a component of several natural and synthetic antimicrobial agents.[2][4] For instance, certain brominated benzofuran derivatives have shown synergistic antifungal activity when combined with other agents like amiodarone.[11] This suggests the title compound could be a valuable candidate for screening against pathogenic bacteria and fungi, particularly drug-resistant strains.
Proposed Biological Screening Workflow
To evaluate the therapeutic potential of the synthesized compound, a standard preclinical screening cascade can be employed.
Caption: A generalized workflow for biological evaluation.
Conclusion
Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate is a strategically designed molecule that leverages the privileged benzofuran scaffold and functionalizes it with substituents known to confer valuable physicochemical and biological properties. While not extensively studied itself, its structure is highly analogous to compounds with proven anticancer and antimicrobial activities. The synthetic route presented here is robust and high-yielding, providing a clear path for its preparation. Through the detailed characterization methods outlined, its structural integrity can be rigorously confirmed. This compound represents a promising candidate for inclusion in screening libraries for drug discovery programs and serves as a versatile intermediate for the synthesis of more complex bioactive agents. Further investigation into its specific biological targets and mechanism of action is warranted and holds considerable potential.
References
-
H. A. Abdel-Aziz, et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o696. [Link]
-
Kossakowski, J., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Letters in Organic Chemistry, 11(1), 33-38. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Ostrowska, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4804-4816. [Link]
-
Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o342. [Link]
-
Sato, M., et al. (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 66(1), 52-63. [Link]
-
Sinha, S., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Patel, H. P., & Patel, V. R. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 656-681. [Link]
-
Kossakowski, J., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 875-882. [Link]
-
Kumar, R., & Singh, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3). [Link]
-
PubChemLite. (n.d.). Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate. PubChemLite. [Link]
-
Chemsrc. (2026). 5-Bromo-6-methoxy-3-methyl-benzofuran-2-carboxylic acid. Chemsrc.com. [Link]
-
Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]
-
Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. ResearchGate. [Link]
-
SpectraBase. (n.d.). Benzofuran-2-carboxylic acid, 5-bromo-3-(2-morpholin-4-yl-acetylamino)-, ethyl ester. SpectraBase. [Link]
-
ChemBK. (n.d.). ethyl 5-bromo-6-methyl-1-benzofuran-2-carboxylate. ChemBK.com. [Link]
-
Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
